2,5-Dimethylpyridine-3-carboxylic acid
Overview
Description
2,5-Dimethylpyridine-3-carboxylic acid, also known as 2,5-dimethylnicotinic acid hydrochloride, is a chemical compound with the CAS Number: 100960-90-5 . It has a molecular weight of 187.63 . It is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 2,5-dimethylnicotinic acid hydrochloride . The InChI code is 1S/C8H9NO2.ClH/c1-5-3-7(8(10)11)6(2)9-4-5;/h3-4H,1-2H3,(H,10,11);1H . The molecular structure of this compound is not explicitly mentioned in the search results.Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . More specific physical and chemical properties are not explicitly mentioned in the search results.Scientific Research Applications
Photoreleasable Protecting Group for Carboxylic Acids
2,5-Dimethylphenacyl, a derivative of 2,5-Dimethylpyridine-3-carboxylic acid, has been used as a photoremovable protecting group for carboxylic acids. The process involves direct photolysis leading to the formation of carboxylic acids in almost quantitative yields, utilizing efficient intramolecular hydrogen abstraction (Klan, Zabadal, & Heger, 2000).
Component in Metal-Organic Frameworks
This compound, in the form of its related compound 2,6-dimethylpyridine-3,5-dicarboxylic acid, has been used in synthesizing new Zn(II) complexes. These complexes exhibit various supramolecular structures and are investigated for their luminescent properties (Zhou et al., 2009).
Study of Intermolecular Hydrogen Bonding
Research on 2,2-dimethylbutynoic acid with a pyridone terminus, related to this compound, has contributed to understanding intermolecular hydrogen bonding. The studies included X-ray diffraction and NMR experiments (Wash, Maverick, Chiefari, & Lightner, 1997).
Synthesis Process Improvement
Research has been conducted on the synthesis of pyridine 2,6-dicarboxylic acid using microwave irradiation starting from 2,6-dimethylpyridine. This study represents a shift from traditional synthesis methods to microwave technology, impacting the efficiency of the synthesis process (Guo-Fu Zhang et al., 2010).
Hydrogen Bonding in Crystal Engineering
The compound 2-[phenyl(propyl)amino]nicotinic acid, which is structurally similar to this compound, has been used in crystal engineering studies. This research explored the coexistence of carboxylic acid–acid and acid–pyridine hydrogen-bonding motifs (Long, Zhou, Parkin, & Li, 2014).
Safety and Hazards
Properties
IUPAC Name |
2,5-dimethylpyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-5-3-7(8(10)11)6(2)9-4-5/h3-4H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKNLFMITUFIMNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50567895 | |
Record name | 2,5-Dimethylpyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50567895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129477-22-1 | |
Record name | 2,5-Dimethyl-3-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=129477-22-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dimethylpyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50567895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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